3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
3,6,7-trimethyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-8-4-11-5-9(2)10(3)6-12(11)13-7-8/h5-6,8,13H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWZPBYOZIVARA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2)C)C)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the reduction of 6-Methylquinoline hydrochloride using nascent hydrogen, followed by neutralization . Another approach includes the condensation of 7-hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline with dimethylacetylenedicarboxylate (DMAD) and ethyl acetoacetate to afford cyclic products .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic hydrogenation and other advanced techniques to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinolines.
Substitution: Substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Pharmacological Potential
TMTHQ is part of the tetrahydroquinoline family, which has been extensively studied for its pharmacological properties. Compounds in this class exhibit a wide range of biological activities:
- Antidepressants : Tetrahydroquinolines have been investigated for their potential as antidepressants due to their ability to modulate neurotransmitter systems .
- Anticonvulsants : Research indicates that derivatives of TMTHQ can exhibit anticonvulsant properties, making them candidates for epilepsy treatment .
- Antitumor Activity : Some studies have highlighted the anticancer potential of tetrahydroquinoline derivatives, showing efficacy against various cancer cell lines .
Table 1: Pharmacological Activities of TMTHQ Derivatives
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Modulates serotonin and norepinephrine | |
| Anticonvulsant | Reduces seizure activity | |
| Antitumor | Inhibits cancer cell proliferation |
1.2 Mechanisms of Action
The mechanisms through which TMTHQ exerts its effects involve interactions with various biological targets:
- Serotonin Receptors : Some tetrahydroquinolines act as serotonin receptor modulators, influencing mood and anxiety levels.
- GABAergic System : These compounds may enhance GABAergic transmission, contributing to their anticonvulsant effects .
Industrial Applications
2.1 Antioxidant Properties
TMTHQ is utilized in the rubber industry as an antioxidant. Its effectiveness in preventing oxidative degradation makes it valuable in formulations of styrene-butadiene and nitrile-butadiene rubbers . This application is critical for enhancing the longevity and performance of rubber products.
Table 2: Industrial Applications of TMTHQ
| Application Type | Description | References |
|---|---|---|
| Rubber Antioxidant | Prevents oxidative degradation | |
| Polymer Monomer | Used in polymerization processes |
Case Studies
3.1 Synthesis and Evaluation of TMTHQ Derivatives
A study focused on synthesizing various TMTHQ derivatives to evaluate their biological activities. The synthesized compounds were tested for their antidepressant and anticonvulsant effects using animal models. Results showed that certain derivatives exhibited significant improvements in both behavioral tests and seizure thresholds compared to controls .
3.2 Industrial Performance Testing
In another case study, TMTHQ was incorporated into rubber formulations to assess its antioxidant capacity. The formulations were subjected to accelerated aging tests, demonstrating that TMTHQ significantly reduced the rate of oxidative degradation compared to conventional antioxidants .
Mechanism of Action
The mechanism of action of 3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways. For instance, it has been shown to enhance the antioxidant system by affecting the activity of NADPH-generating enzymes and chaperones, leading to a decrease in oxidative stress . The compound also influences the expression levels of antioxidant genes and factors such as Nrf2 and Foxo1, which play crucial roles in cellular defense mechanisms .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Chemical Reactivity
The position and number of substituents on the THQ scaffold critically determine its chemical behavior:
- 3,6,7-TMTHQ : Methyl groups at positions 3 (on the saturated ring) and 6/7 (on the aromatic ring) introduce steric bulk and electron-donating effects. The absence of substituents near the nitrogen atom reduces steric hindrance during reactions involving the amine group.
- 2,2,4-Trimethyl-THQ (2,2,4-TMTHQ) : Methyl groups at positions 2 and 4 create significant steric hindrance around the nitrogen atom, limiting its participation in reactions such as lithiation. Solvent choice (e.g., THF over diethyl ether) is critical to overcome this barrier .
- 4,4,6-Trimethyl-THQ : Methyl groups at positions 4 and 6 alter regioselectivity in electrophilic substitution reactions compared to 3,6,7-TMTHQ .
Table 1: Substituent Effects on Reactivity
Physicochemical Properties
- Lipophilicity : Methyl groups enhance lipophilicity, improving membrane permeability. 2,2,4-TMTHQ is more lipophilic than 3,6,7-TMTHQ due to bulky substituents near nitrogen .
- Solubility : Hydroxy-containing derivatives (e.g., 6-hydroxy-2,2,4-TMTHQ) exhibit higher aqueous solubility than fully methylated analogs.
Biological Activity
3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline (TMTHQ) is a heterocyclic organic compound known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
TMTHQ is characterized by three methyl groups attached to the tetrahydroquinoline ring system. This unique substitution pattern contributes to its distinct chemical and biological properties. Tetrahydroquinolines are recognized in medicinal chemistry for their potential therapeutic applications, particularly in neuroprotection and as antioxidants.
Target of Action:
TMTHQ is believed to target the antioxidant system and NADPH-generating enzymes. It has been shown to enhance the antioxidant response and normalize chaperone activity while suppressing apoptosis.
Mode of Action:
The compound interacts with various biomolecules leading to:
- Enhanced Antioxidant System: Reduces oxidative stress by increasing the activity of antioxidant enzymes.
- Inhibition of Apoptosis: Suppresses cellular death pathways through modulation of chaperone proteins.
Biochemical Pathways:
TMTHQ affects several biochemical pathways:
- Increases mRNA expression levels of antioxidant genes.
- Modulates inflammatory responses by reducing pro-inflammatory cytokines .
Antioxidant Properties
Research indicates that TMTHQ exhibits significant antioxidant activity. Similar compounds have demonstrated the ability to lower levels of lipid oxidation products and protein oxidation products in cellular models .
Neuroprotective Effects
Studies involving animal models of neurodegenerative diseases like Parkinson's disease show that TMTHQ can:
- Improve motor coordination.
- Enhance the expression levels of tyrosine hydroxylase.
- Attenuate histopathological changes in brain tissue associated with oxidative stress .
Case Studies
-
Parkinson's Disease Model:
A study evaluated the effects of TMTHQ on rats subjected to rotenone-induced Parkinsonism. The results showed that TMTHQ significantly reduced oxidative stress markers and improved motor function compared to control groups receiving no treatment or a standard drug (rasagiline) . -
Cellular Studies:
In vitro studies demonstrated that TMTHQ could restore antioxidant enzyme activities in cells exposed to oxidative stress, indicating its potential as a therapeutic agent against oxidative damage .
Research Findings
Pharmacokinetics
The pharmacokinetic properties of TMTHQ suggest that its conformational flexibility plays a crucial role in its ability to cross the blood-brain barrier (BBB). This permeability is essential for its neuroprotective efficacy against neurodegenerative disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
